molecular formula C13H13N5OS B4961862 N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine

N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine

Cat. No. B4961862
M. Wt: 287.34 g/mol
InChI Key: RBRBDMJXRXZPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has been synthesized using a variety of methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine is not yet fully understood. However, studies have shown that it exhibits its anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These include inhibition of cell proliferation, induction of cell apoptosis, and inhibition of inflammation. These effects have been observed in both in vitro and in vivo studies, making this compound a promising candidate for further research.

Advantages and Limitations for Lab Experiments

N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been optimized to achieve high yields and purity. It also exhibits a range of biochemical and physiological effects, making it a versatile compound for use in various types of experiments. However, there are also limitations to its use. For example, its mechanism of action is not yet fully understood, and further research is needed to determine its potential side effects and toxicity.

Future Directions

There are several future directions for research on N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its mechanism of action, as further understanding of this could lead to the development of new drugs with similar properties. Additionally, further research is needed to determine the potential side effects and toxicity of this compound, as well as its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine has been achieved using a variety of methods. One commonly used method involves the reaction of 2-pyrazinecarboxylic acid hydrazide with thienylacetic acid, followed by cyclization with phosphoryl chloride and reaction with methylamine. Another method involves the reaction of 2-pyrazinecarboxylic acid hydrazide with thienylacetic acid, followed by cyclization with phosphorus oxychloride and reaction with methylamine. These methods have been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a drug candidate for the treatment of various diseases. Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-methyl-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1-thiophen-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-18(7-10-2-5-20-9-10)8-12-16-13(17-19-12)11-6-14-3-4-15-11/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRBDMJXRXZPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)CC2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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